molecular formula C19H17N3O4S B11638116 2-{[4-(1,3-Benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

2-{[4-(1,3-Benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11638116
M. Wt: 383.4 g/mol
InChI Key: UYEMRMFELWJUKM-UHFFFAOYSA-N
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Description

2-{[4-(1,3-Benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

The synthesis of 2-{[4-(1,3-Benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide involves multiple steps. One common synthetic route includes the condensation of 1,3-benzodioxole with a suitable cyano and keto precursor under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, often using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

2-{[4-(1,3-Benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit glycogen synthase kinase-3 beta, which plays a role in various cellular processes. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives such as:

  • N-(1,3-Benzodioxol-5-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(1,3-Benzodioxol-5-yl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(1,3-Benzodioxol-5-yl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

2-[[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H17N3O4S/c20-7-11-17(10-4-5-14-15(6-10)26-9-25-14)18-12(2-1-3-13(18)23)22-19(11)27-8-16(21)24/h4-6,17,22H,1-3,8-9H2,(H2,21,24)

InChI Key

UYEMRMFELWJUKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2)SCC(=O)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)C1

Origin of Product

United States

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